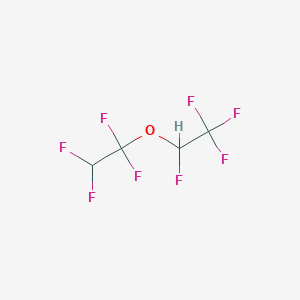![molecular formula C20H24O2 B14660259 4,6-Di-tert-butyl[1,1'-biphenyl]-2,3-dione CAS No. 37780-10-2](/img/structure/B14660259.png)
4,6-Di-tert-butyl[1,1'-biphenyl]-2,3-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,6-Di-tert-butyl[1,1’-biphenyl]-2,3-dione is an organic compound with a complex structure characterized by the presence of two tert-butyl groups and a biphenyl core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-Di-tert-butyl[1,1’-biphenyl]-2,3-dione typically involves the Friedel-Crafts alkylation reaction. This method includes the reaction of biphenyl with tert-butyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions often require an inert atmosphere and controlled temperature to ensure the desired product yield .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and cost-effectiveness, often utilizing continuous flow reactors and advanced purification techniques to obtain the pure compound.
Análisis De Reacciones Químicas
Types of Reactions
4,6-Di-tert-butyl[1,1’-biphenyl]-2,3-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones or other oxygenated derivatives.
Reduction: Reduction reactions can convert it into corresponding alcohols or hydrocarbons.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the biphenyl core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols or hydrocarbons.
Aplicaciones Científicas De Investigación
4,6-Di-tert-butyl[1,1’-biphenyl]-2,3-dione has diverse applications in scientific research:
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.
Industry: It is utilized in the production of polymers, resins, and other industrial chemicals.
Mecanismo De Acción
The mechanism by which 4,6-Di-tert-butyl[1,1’-biphenyl]-2,3-dione exerts its effects involves its interaction with molecular targets and pathways. The compound can act as an electron donor or acceptor, facilitating various redox reactions. Its bulky tert-butyl groups also influence its reactivity and interaction with other molecules, making it a valuable compound in catalysis and material science .
Comparación Con Compuestos Similares
Similar Compounds
4,4’-Di-tert-butylbiphenyl: Similar in structure but lacks the dione functionality.
2,6-Di-tert-butylphenol: Contains tert-butyl groups but has a phenol core instead of a biphenyl core.
Butylated hydroxytoluene (BHT): A related antioxidant compound with tert-butyl groups.
Uniqueness
4,6-Di-tert-butyl[1,1’-biphenyl]-2,3-dione is unique due to its specific arrangement of tert-butyl groups and the presence of the dione functionality. This structure imparts distinct chemical properties, making it suitable for specialized applications in research and industry .
Propiedades
Número CAS |
37780-10-2 |
|---|---|
Fórmula molecular |
C20H24O2 |
Peso molecular |
296.4 g/mol |
Nombre IUPAC |
4,6-ditert-butyl-3-phenylcyclohexa-3,5-diene-1,2-dione |
InChI |
InChI=1S/C20H24O2/c1-19(2,3)14-12-15(20(4,5)6)17(21)18(22)16(14)13-10-8-7-9-11-13/h7-12H,1-6H3 |
Clave InChI |
XFTYFKPGGBOOKU-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C1=CC(=C(C(=O)C1=O)C2=CC=CC=C2)C(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(Z)-but-2-enedioic acid;3-[2-hydroxy-3-(propan-2-ylamino)propoxy]benzonitrile](/img/structure/B14660182.png)
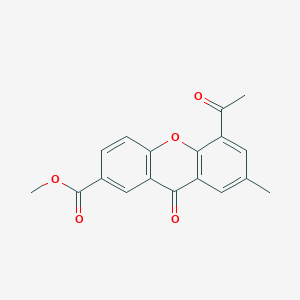
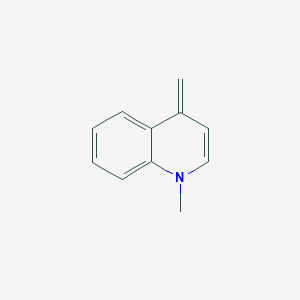

![3-Ethyl-1-azabicyclo[2.2.2]oct-2-ene](/img/structure/B14660196.png)
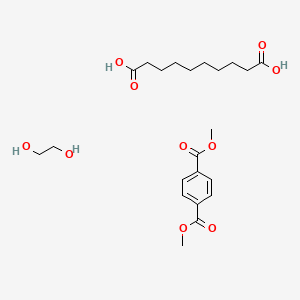
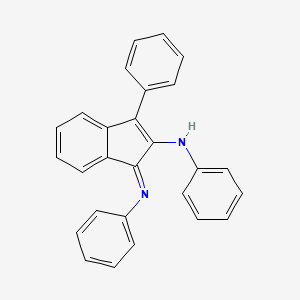
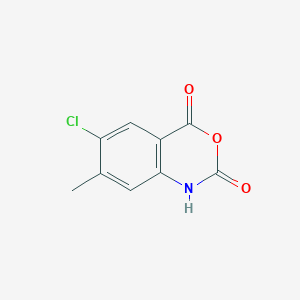
![7-{[(2-Hexyldecyl)oxy]methyl}pentadecane](/img/structure/B14660223.png)
![3-[4-(Hexadecyloxy)phenyl]prop-2-enoic acid](/img/structure/B14660231.png)
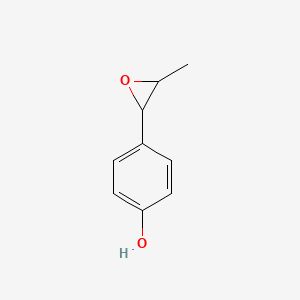

![4-Methyl-7,8,9,10,11,12-hexahydrobenzo[10]annulen-5(6H)-one](/img/structure/B14660252.png)
